molecular formula C20H34O3 B197986 Darutigenol CAS No. 5940-00-1

Darutigenol

Cat. No. B197986
CAS RN: 5940-00-1
M. Wt: 322.5 g/mol
InChI Key: NCAZLDCEJHFJDT-KHKZNYETSA-N
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Description

Darutigenol is a natural active product derived from the Chinese herbal medicine . It has a molecular weight of 322.49 and its IUPAC name is (3alpha,5beta,9beta,10alpha,13alpha,15R)-pimar-8(14)-ene-3,15,16-triol . It has been found to have an antithrombotic effect, which may be related to the inhibition of platelet aggregation and adhesion .


Molecular Structure Analysis

Darutigenol has a molecular formula of C20H34O3 . Its InChI code is 1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1 .


Physical And Chemical Properties Analysis

Darutigenol is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C for long-term preservation .

Scientific Research Applications

  • Analgesic Activity and Inflammatory Effects : Darutigenol is known for its analgesic activity and effects on inflammation. A high-performance liquid chromatography (HPLC) method was developed for its quantification in Herba Siegesbeckiae, aiding in quality control and specification upgrades of this medicinal plant (Tran Thi Van Anh et al., 2022).

  • Processing Technology of Siegesbeckia Herbs : Studies on the changes in darutigenol content in Siegesbeckia herbs during processing have been conducted. These studies help in understanding the chemical variations during the processing of these herbs (Fan-Yao Kong et al., 2014).

  • Antifertility Effects : Research has identified darutigenol in Siegesbeckia glabrescens Mak and noted its potential in terminating early pregnancy in experimental rats (X. Dong et al., 1989).

  • Rapid Detection Techniques : HPLC-UV methods using core–shell columns have been developed for the quick determination of darutigenol in Herba Siegesbeckiae. These methods offer efficient sample cleanup and rapid analysis, enhancing the study of diterpenoids in these herbs (Yong Zhang et al., 2018).

  • Inhibitory Effects on Breast Cancer Cell Migration : Some compounds related to darutigenol have shown inhibitory effects on the migration of breast cancer cells, indicating potential therapeutic applications (Jianbin Wang et al., 2017).

Safety And Hazards

Darutigenol is considered toxic and can cause moderate to severe irritation to the skin and eyes. It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use of personal protective equipment and chemical-resistant gloves is advised .

properties

IUPAC Name

(1R)-1-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZLDCEJHFJDT-KHKZNYETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darutigenol

CAS RN

5940-00-1
Record name Darutigenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUTIGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ5NBR55T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
W Jian-bin, Z Wen-jia, C Li, XUE Tong, D Jia-hui - … PRODUCT RESEARCH AND … - trcw.ac.cn
… darutigenol was conducted through various reactions such as ketification, oxidation, … This provides a reference for further optimization of the structure of darutigenol and has …
Number of citations: 0 www.trcw.ac.cn
TVA Tran, QT Pham, VK Nguyen, VH Dao… - VNU Journal of …, 2022 - js.vnu.edu.vn
Kirenol (1), darutoside (2), and darutigenol (3), which are major active diterpenoids isolated from Herba Siegesbeckiae, are reported for analgesic activity and inflammatory effects. …
Number of citations: 2 js.vnu.edu.vn
Y Wang, H Yan, L Zhao, XL He, XD Sun… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Darutigenol (DL) is a natural active product derived from the Chinese herbal medicine Sigesbeckia glabrescens (Makino) Makino. It is administered as …
Number of citations: 1 www.sciencedirect.com
RN Barua, RP Sharma, G Thyagarajan, W Herz… - …, 1980 - cabdirect.org
New melampolides and darutigenol from Sigesbeckia orientalis. … New melampolides and darutigenol from Sigesbeckia orientalis. …
Number of citations: 44 www.cabdirect.org
F Wang, XL Cheng, YJ Li, S Shi… - Journal of natural products, 2009 - ACS Publications
… The NMR data were very similar to those of darutigenol (7) (7) except for a set of resonances due to an acetoxy group. The H-16 proton signals were shifted downfield, and the HMBC …
Number of citations: 60 pubs.acs.org
YS Li, J Zhang, GH Tian, HC Shang, HB Tang - Journal of …, 2021 - Elsevier
… Kirenol, darutoside, hesperidin, chlorogenic acid, darutigenol and p-coumaric acid are the six … At the same time, because the content of darutigenol was relatively low. In our further study …
Number of citations: 22 www.sciencedirect.com
KX Wei, J Luo, GP Liu, JJ Xu - Academic Journal of Second Military …, 2016 - cabdirect.org
Objective: To establish a joint wavelength switching HPLC gradient elution method for simultaneous determination of darutoside, kirenol, darutigenol, fangchinoline and d-tetrandrine in …
Number of citations: 2 www.cabdirect.org
S Majhi - ChemistrySelect, 2020 - Wiley Online Library
… Diterpenoid darutigenol (40) was isolated from genus siegesbeckia. Darutigenol (40) in acetone was treated with phosphomolybdic acid hydrate at room temperature for 4 h to furnish …
W Herz, SV Bhat, R Murari - Phytochemistry, 1978 - ui.adsabs.harvard.edu
The diterpene darutigenol from Palafoxia arida - NASA/ADS … The diterpene darutigenol from Palafoxia arida …
Number of citations: 7 ui.adsabs.harvard.edu
YY Zheng, ZF Guo, H Chen, XX Gao, AH Wang, JM Jia - Phytochemistry, 2023 - Elsevier
Fourteen previously undescribed diterpenoids, including seven ent-pimarane-type diterpenoids and seven phytane-type diterpenes, together with five known ones, were isolated from …
Number of citations: 2 www.sciencedirect.com

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